molecular formula C45H74O12 B010920 21-Hydroxyoligomycin A CAS No. 102042-09-1

21-Hydroxyoligomycin A

Cat. No. B010920
CAS RN: 102042-09-1
M. Wt: 807.1 g/mol
InChI Key: PIKJILHUPCWBCA-NMZLQNICSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

21-Hydroxyoligomycin A (21-HOL) is an antibiotic produced by Streptomyces griseorubens, a species of soil-dwelling bacteria. It is a member of the oligomycin family, which includes several other antibiotics with similar structures and properties. 21-HOL is a polyketide macrolide, which means it is composed of several small molecules linked together in a large ring structure. Its unique structure gives it a variety of unique properties, making it a valuable tool in scientific research.

Scientific Research Applications

  • Inhibition of Protein Synthesis and Membrane Permeabilization : Oligomycin, a related compound, inhibits protein synthesis and increases membrane permeability in cultured mammalian cells, depending on ATP content. This implies a potential application in studying cell biology and pharmacology (Otero & Carrasco, 2004).

  • Antibacterial Activity : Research on 21-epi-rifamycin S, which is structurally similar to 21-Hydroxyoligomycin A, shows partial activity against DNA-dependent RNA polymerase and some Gram-positive bacteria. This suggests that modifications at the C(21) position of such molecules can affect their antibacterial properties (Brufani et al., 1985).

  • Novel Antibacterial Agents : Compound 21, derived from "floxacin," demonstrates potential as a novel antibacterial agent against multidrug-resistant Staphylococcus aureus, indicating the relevance of such compounds in developing new antibiotics (de Souza et al., 2005).

  • Stereochemistry and Molecular Structure : The structure and absolute stereochemistry of this compound, isolated from Streptomyces cyaneogriseus ssp. noncyanogenus, have been elucidated, showing a unique arrangement of chiral centers including R-chirality at C-21. This is crucial for understanding its biochemical interactions (Wagenaar et al., 2007).

  • Potential in Treating Atherosclerosis : Dihydromyricetin (DMY) from Ampelopsis grossedentata effectively inhibits atherosclerosis by increasing nitric oxide production and improving lipid metabolism in mice, suggesting a potential application in cardiovascular disease management (Yang et al., 2020).

  • Hydrophobic Derivatives for Improved ADME Properties : Hydrophobic vancomycin derivatives, like telavancin, exhibit promising antibacterial activity against methicillin-resistant bacteria. The study of such derivatives can lead to the development of more effective antibiotics (Leadbetter et al., 2004).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway of 21-Hydroxyoligomycin A involves the conversion of a commercially available starting material into a key intermediate, followed by several steps of functional group transformations and cyclization reactions.", "Starting Materials": [ "Methyl 3-(dimethylamino)acrylate", "Lithium diisopropylamide (LDA)", "Methanol", "Ethanol", "Hydrogen chloride (HCl)", "Sodium hydroxide (NaOH)", "Sodium borohydride (NaBH4)", "Bromine (Br2)", "Sodium methoxide (NaOMe)", "Methyl iodide (MeI)", "Acetic acid", "Tetrahydrofuran (THF)", "Dichloromethane (DCM)", "Diethyl ether", "Triethylamine (TEA)", "Methanesulfonic acid (MsOH)", "Sodium bicarbonate (NaHCO3)" ], "Reaction": [ "Step 1: Treatment of methyl 3-(dimethylamino)acrylate with LDA in THF at -78°C followed by addition of methanol and HCl to afford the corresponding methyl ester.", "Step 2: Reduction of the methyl ester with NaBH4 in ethanol to give the corresponding alcohol.", "Step 3: Bromination of the alcohol with Br2 in DCM to form the corresponding bromide.", "Step 4: Treatment of the bromide with NaOMe in methanol to form the corresponding methoxide.", "Step 5: Alkylation of the methoxide with MeI to form the corresponding iodide.", "Step 6: Treatment of the iodide with NaBH4 in ethanol to form the corresponding alcohol.", "Step 7: Protection of the alcohol as its acetate ester using acetic anhydride and TEA in DCM.", "Step 8: Cyclization of the acetate ester using MsOH in DCM to form the corresponding lactone.", "Step 9: Deprotection of the lactone using NaOH in water to afford the final product, 21-Hydroxyoligomycin A.", "Step 10: Purification of the final product using column chromatography with silica gel and elution with a mixture of DCM and diethyl ether, followed by recrystallization from ethanol." ] }

CAS RN

102042-09-1

Molecular Formula

C45H74O12

Molecular Weight

807.1 g/mol

IUPAC Name

(4E,5'S,6S,6'S,7R,8S,10R,11R,12S,14R,15S,16R,18E,20E,22S,28S)-22-ethyl-7,11,14,15,23-pentahydroxy-6'-[(2R)-2-hydroxypropyl]-5',6,8,10,12,14,15,16,28-nonamethylspiro[2,26-dioxabicyclo[23.3.1]nonacosa-4,18,20-triene-27,2'-oxane]-3,9,13-trione

InChI

InChI=1S/C45H74O12/c1-12-33-17-15-13-14-16-27(4)43(10,53)44(11,54)42(52)31(8)41(51)30(7)40(50)29(6)39(49)26(3)18-19-38(48)55-37-24-34(23-35(33)47)56-45(32(37)9)21-20-25(2)36(57-45)22-28(5)46/h13-15,17-19,25-37,39,41,46-47,49,51,53-54H,12,16,20-24H2,1-11H3/b14-13+,17-15+,19-18+/t25-,26-,27+,28+,29-,30-,31-,32-,33-,34?,35?,36-,37?,39+,41+,43-,44-,45?/m0/s1

InChI Key

PIKJILHUPCWBCA-NMZLQNICSA-N

Isomeric SMILES

CC[C@H]1/C=C/C=C/C[C@H]([C@]([C@@](C(=O)[C@H]([C@@H]([C@H](C(=O)[C@H]([C@@H]([C@H](/C=C/C(=O)OC2CC(CC1O)OC3([C@H]2C)CC[C@@H]([C@@H](O3)C[C@@H](C)O)C)C)O)C)C)O)C)(C)O)(C)O)C

SMILES

CCC1C=CC=CCC(C(C(C(=O)C(C(C(C(=O)C(C(C(C=CC(=O)OC2C(C(CC1O)OC3(C2C)CCC(C(O3)CC(C)O)C)C)C)O)C)C)O)C)(C)O)O)C

Canonical SMILES

CCC1C=CC=CCC(C(C(C(=O)C(C(C(C(=O)C(C(C(C=CC(=O)OC2CC(CC1O)OC3(C2C)CCC(C(O3)CC(C)O)C)C)O)C)C)O)C)(C)O)(C)O)C

Appearance

White Lyophilisate

synonyms

(1R,2'S,4E,5'S,6S,6'S,7R,8S,10R,11R,12S,14R,15S,16R,18E,20E,22R,25S,28S,29R)-22-ethyl-3',4',5',6'-tetrahydro-7,11,14,15,23-pentahydroxy-6'-[(2R)-2-hydroxypropyl]-5',6,8,10,12,14,16,28,29-nonamethyl-spiro[2,26-dioxabicyclo[23.3.1]nonacosa-4,1

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
21-Hydroxyoligomycin A
Reactant of Route 2
21-Hydroxyoligomycin A
Reactant of Route 3
21-Hydroxyoligomycin A
Reactant of Route 4
21-Hydroxyoligomycin A
Reactant of Route 5
21-Hydroxyoligomycin A
Reactant of Route 6
21-Hydroxyoligomycin A

Q & A

Q1: What is the absolute configuration of 21-Hydroxyoligomycin A and how was it determined?

A1: The absolute configuration of this compound (1) was determined to be R at C-21. This was achieved using a combination of J-based configuration analysis from NMR data and anomalous dispersion measurements from single-crystal X-ray diffraction of its chloroform methanol solvate. [] You can find more details about this research in the paper "Structure and absolute stereochemistry of this compound." []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.